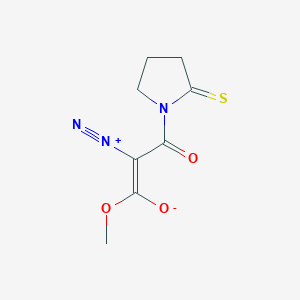
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo ester that contains a thioester functional group, which makes it a versatile building block for the synthesis of complex molecules. In
Scientific Research Applications
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate has various scientific research applications. It is a versatile building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. It can also be used as a reagent for the preparation of diazo compounds, which are important intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the formation of a carbene intermediate, which can undergo various reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The reactivity of the carbene intermediate can be tuned by changing the substituents on the diazo ester.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. However, it has been reported that diazo compounds can be toxic and mutagenic, and caution should be exercised when handling them.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate in lab experiments include its versatility as a building block for the synthesis of complex molecules and its ability to tune the reactivity of the carbene intermediate. However, the limitations include the potential toxicity and mutagenicity of diazo compounds, which require caution when handling them.
Future Directions
There are several future directions for the research on Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. One direction is to explore its applications in the synthesis of natural products, pharmaceuticals, and agrochemicals. Another direction is to develop new methods for the preparation of diazo compounds, which can improve their efficiency and safety. Additionally, the reactivity of the carbene intermediate can be further tuned by developing new substituents on the diazo ester. Finally, the potential toxicity and mutagenicity of diazo compounds can be mitigated by developing safer handling procedures and protective measures.
Conclusion:
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a versatile building block for the synthesis of complex molecules, with potential applications in various fields. Its mechanism of action involves the formation of a carbene intermediate, which can undergo various reactions. However, caution should be exercised when handling diazo compounds due to their potential toxicity and mutagenicity. Future research directions include exploring its applications in synthesis, developing new methods for preparation, tuning the reactivity of the carbene intermediate, and mitigating its potential toxicity and mutagenicity.
Synthesis Methods
The synthesis of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the reaction of methyl 2-bromo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate with diazomethane. The reaction is carried out under mild conditions, and the yield of the product is relatively high. The purity of the product can be increased by recrystallization from an appropriate solvent.
properties
CAS RN |
134926-99-1 |
|---|---|
Product Name |
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
Molecular Formula |
C8H9N3O3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
InChI Key |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Canonical SMILES |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
synonyms |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




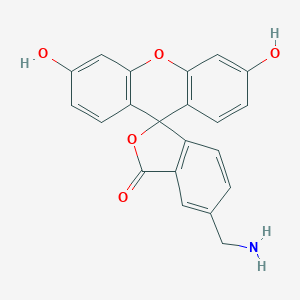
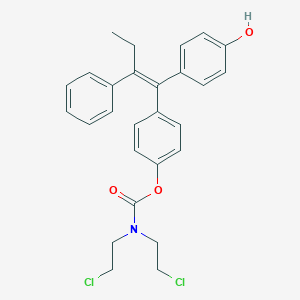


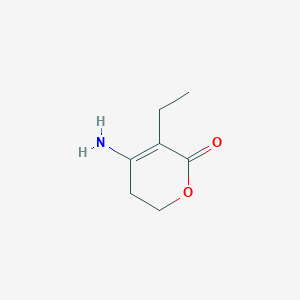
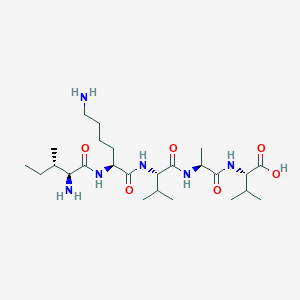
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

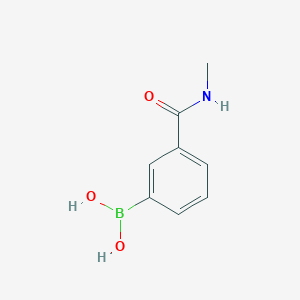

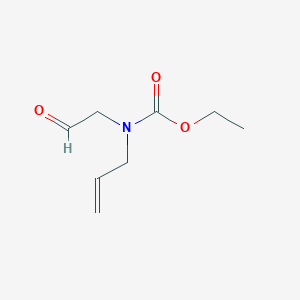
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
